

Technical Support Center: Sequencing Artifacts Caused by Deoxyinosine

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Compound of Interest

Compound Name: Deoxyinosine

Cat. No.: B131508

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sequencing artifacts caused by the presence of **deoxyinosine** in your template strand.

Frequently Asked Questions (FAQs)

Q1: What is **deoxyinosine** and how does it arise in a DNA template?

Deoxyinosine (dI) is a nucleoside that contains the base hypoxanthine linked to a deoxyribose sugar. It can be introduced into a DNA template through several mechanisms:

- **Deamination of Adenine:** The most common source is the spontaneous or chemically induced deamination of deoxyadenosine (dA), which converts it to **deoxyinosine**. This can occur during sample storage or preparation.^[1]
- **Nitrosative Stress:** Reactive nitrogen species can cause deamination of adenine in DNA, leading to the formation of **deoxyinosine**.^{[2][3]}
- **Incorporation during Replication:** Although less common, the triphosphate form of **deoxyinosine** (dITP) can be erroneously incorporated into DNA by some DNA polymerases during replication.

Q2: How does **deoxyinosine** in the template strand cause sequencing artifacts?

During DNA sequencing, which relies on enzymatic replication of the template strand, DNA polymerases preferentially recognize **deoxyinosine** as deoxyguanosine (dG).[2][4] This is because inosine can form a stable wobble base pair with cytosine. Consequently, when a DNA polymerase encounters a **deoxyinosine** in the template strand, it will most often incorporate a deoxycytidine (dC) into the newly synthesized strand.[5] This results in an A-to-G transition in the sequencing data when compared to the original reference sequence (which would have had an adenine at that position).[2]

Q3: Are these artifacts the same as those caused by A-to-I RNA editing?

While the resulting sequencing signature (an A-to-G transition) is the same, the biological context is different.

- **A-to-I RNA Editing:** This is a physiological post-transcriptional modification where adenosine in an RNA molecule is converted to inosine by ADAR enzymes.[6] The inosine is then read as guanosine by reverse transcriptase during cDNA synthesis for RNA-seq.[6][7]
- **Deoxyinosine in DNA:** This is typically a form of DNA damage or a replication error.[1] The **deoxyinosine** is present in the DNA template itself and is read as deoxyguanosine by DNA polymerase during sequencing.[2]

Distinguishing between these two phenomena is crucial for accurate data interpretation.

Troubleshooting Guide

Issue: I am observing a high number of A-to-G mismatches in my DNA sequencing data that are not known SNPs.

This is a common indicator of potential **deoxyinosine**-related artifacts. Follow these steps to troubleshoot the issue.

Step 1: Assess the Quality of Your Sequencing Data

Before investigating specific artifacts, ensure the overall quality of your sequencing run is high.

- **Check Quality Scores:** Low Phred quality scores at the positions of the A>G variants may indicate random sequencing errors rather than a systematic issue.

- **Review Alignment Quality:** Poorly mapped reads in the region of interest can lead to false variant calls. Use a genome browser to visually inspect the read alignments.
- **Look for Strand Bias:** True variants should be present on both the forward and reverse strands. A strong bias towards one strand for the A>G calls could indicate a systematic artifact.[\[8\]](#)

Step 2: Experimental Validation to Confirm the Presence of **Deoxyinosine**

If the A>G variants appear to be high-quality calls, the next step is to experimentally determine if they are due to **deoxyinosine** in your template DNA.

- **Use a High-Fidelity Polymerase with Proofreading Activity:** Some high-fidelity DNA polymerases with 3'-5' exonuclease (proofreading) activity may be less efficient at extending from a mismatch caused by **deoxyinosine**.[\[9\]](#) Re-amplifying and sequencing the region of interest with a high-fidelity enzyme may show a reduction in the A>G signal. However, some proofreading polymerases are incompatible with inosine-containing primers, so this should be considered.[\[9\]](#)
- **Enzymatic Treatment:** Specialized enzymes like Endonuclease V can specifically cleave at inosine residues in DNA. Treating your template DNA with Endonuclease V prior to PCR and sequencing can help confirm the presence of **deoxyinosine**.

Step 3: Computational Filtering of Potential Artifacts

Several computational approaches can be used to filter out likely false-positive A-to-G variants.

- **Use Stringent Filtering Criteria:** Apply strict filters to your variant calls. This can include filtering based on mapping quality, base quality, read depth, and strand bias.
- **Leverage Public Databases:** Filter out any A>G variants that are present in databases of common single nucleotide polymorphisms (SNPs), such as dbSNP.[\[10\]](#)
- **Employ Machine Learning-Based Filters:** More advanced methods use machine learning models trained on known true and false positive variants to improve filtering accuracy.[\[11\]](#)

- Develop a Custom "Blacklist": For recurring artifacts in specific genomic regions, you can create a "blacklist" of positions to be excluded from downstream analysis.

Data Presentation

Table 1: Error Rates of Common DNA Polymerases

The choice of DNA polymerase can influence the occurrence and propagation of sequencing errors. High-fidelity polymerases with proofreading activity generally have lower error rates.

DNA Polymerase	Error Rate (errors per base per duplication)	Proofreading (3'-5' Exonuclease) Activity	Reference
Taq Polymerase	1.1×10^{-4} to 8.9×10^{-5}	No	[12]
Pfu Polymerase	$\sim 1.3 \times 10^{-6}$	Yes	[12]
Q5 High-Fidelity DNA Polymerase	5.3×10^{-7}	Yes	[13]
Pol η	$\sim 10^{-2}$ to 10^{-3}	No	[11]
Pol κ	$\sim 10^{-3}$ to 10^{-4}	No	[11]

Table 2: Catalytic Efficiency of Human Polymerase η with **Deoxyinosine**

This table shows the catalytic efficiency (kcat/KM) of human polymerase η when incorporating **deoxyinosine** triphosphate (dITP) opposite different template bases. A higher value indicates more efficient incorporation.

Template Base	Incoming Nucleotide	Catalytic Efficiency ($s^{-1} \mu M^{-1}$)	Reference
C	dITP	7.17×10^{-3}	[4]
T	dITP	0.52×10^{-3}	[4]
C	dGTP (Correct)	18.5×10^{-3}	[4]

Experimental Protocols

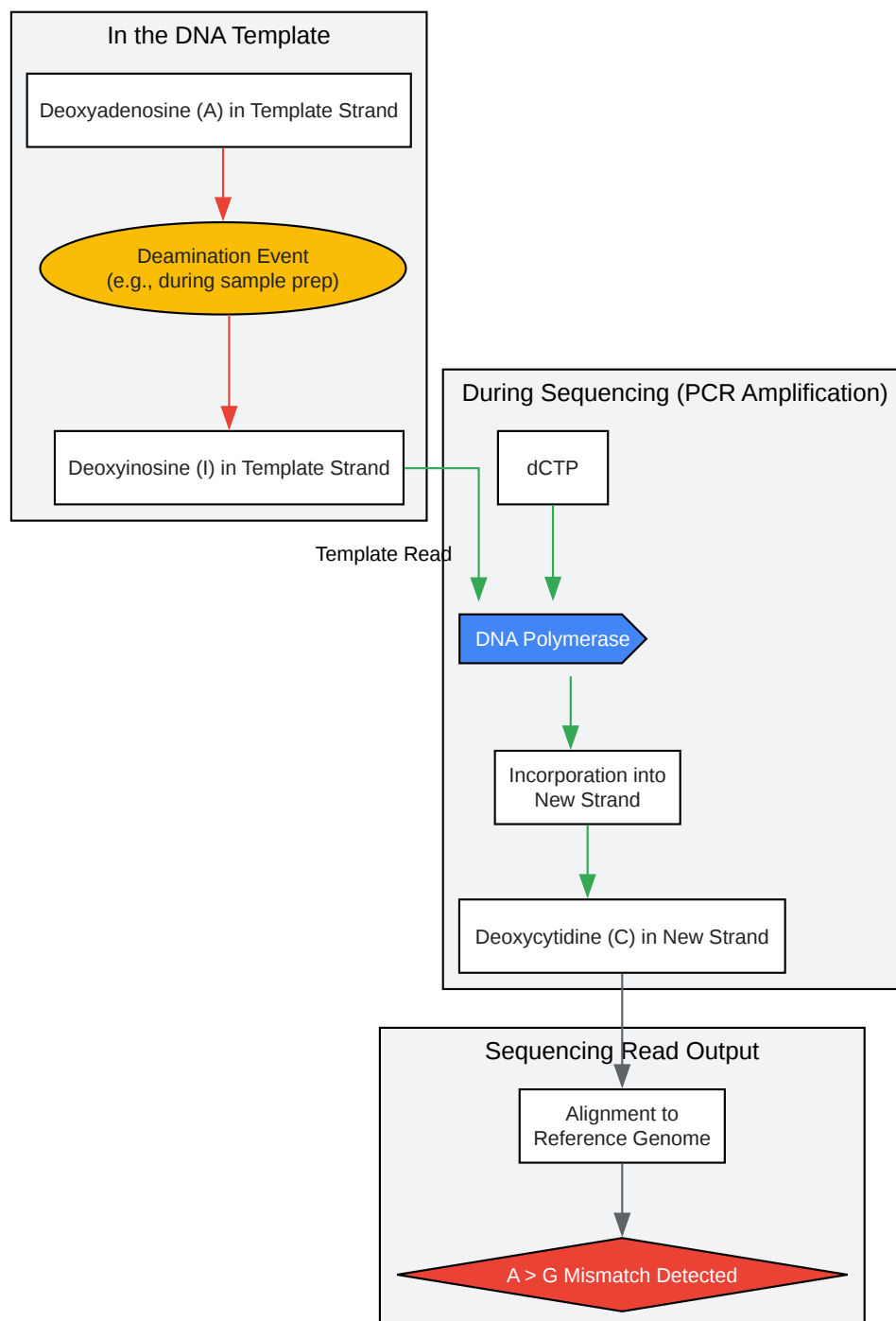
Protocol 1: Inosine Chemical Erasing followed by Sequencing (ICE-seq) for RNA

While originally designed for RNA, the principle of ICE-seq can be adapted to investigate inosine in DNA. This protocol is for the validated RNA method.^{[6][7]}

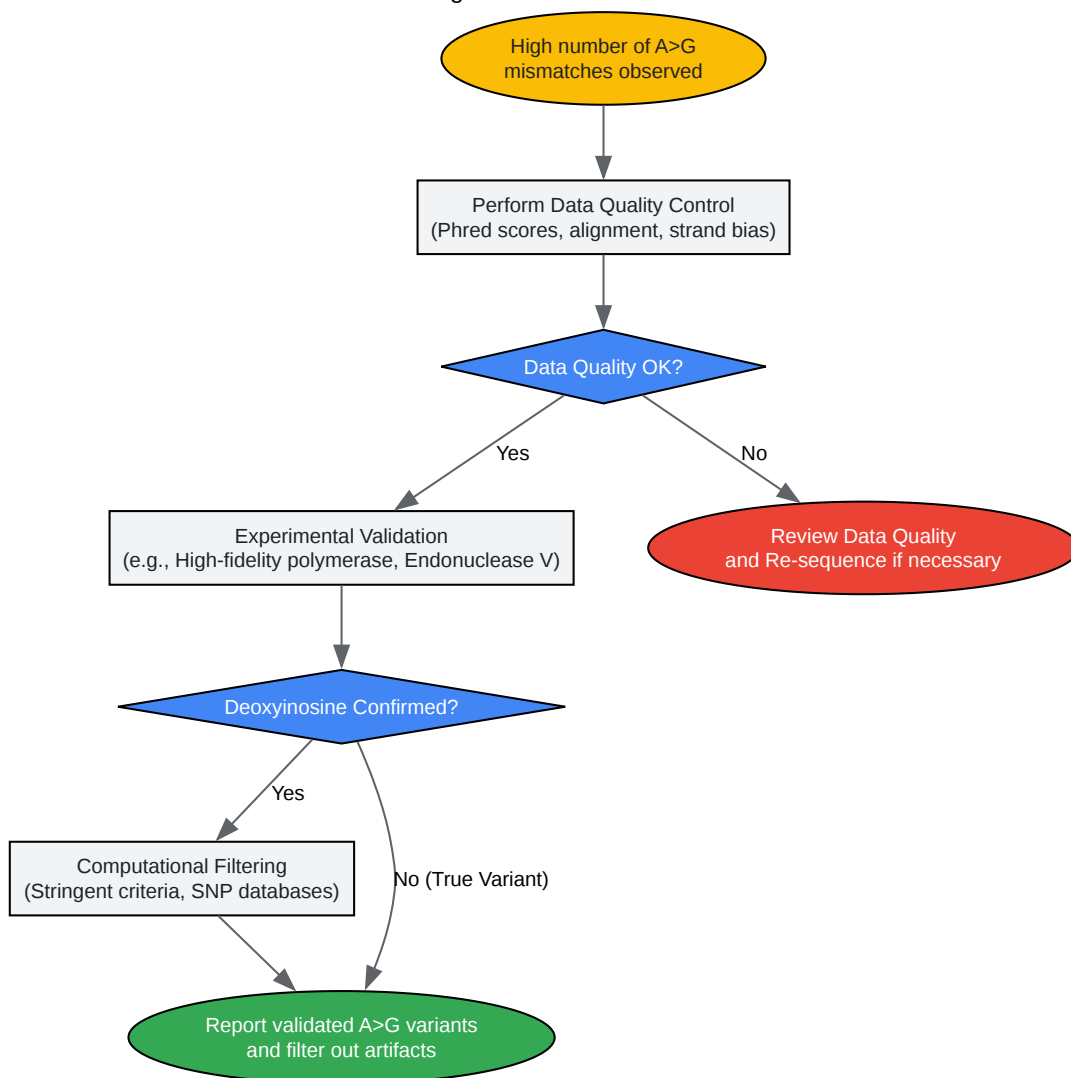
- Sample Preparation: Isolate total RNA from your sample of interest.
- Cyanoethylation Reaction:
 - Divide the RNA sample into two aliquots: one for treatment and one as a control.
 - To the treatment sample, add acrylonitrile. This will chemically modify inosine residues to N1-cyanoethylinosine.^[6]
 - Incubate both samples under appropriate conditions.
- Reverse Transcription: Perform reverse transcription on both the treated and control RNA samples to generate cDNA. The N1-cyanoethylinosine adduct will block reverse transcriptase, preventing the synthesis of cDNA from inosine-containing templates in the treated sample.^[7]
- Library Preparation and Sequencing: Prepare sequencing libraries from both cDNA samples and perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads from both samples to the reference genome.
 - Identify A-to-G mismatches in the control sample.
 - True inosine sites will show a significant reduction or complete absence of A-to-G reads in the acrylonitrile-treated sample compared to the control.

Visualizations

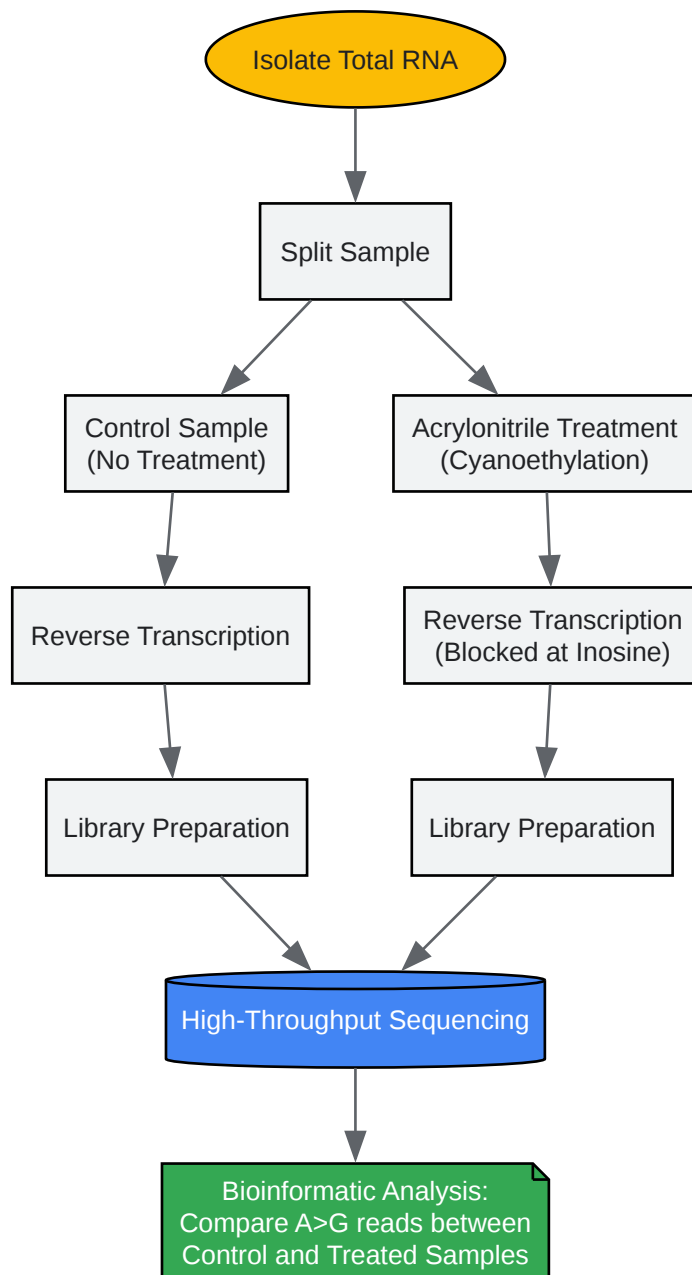
Biochemical Basis of Deoxyinosine-Induced Sequencing Artifacts



Troubleshooting Workflow for A>G Mismatches



ICE-seq Experimental Workflow



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